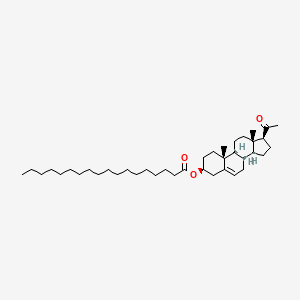

Pregnenolone 3-stearate

描述

属性

分子式 |

C39H66O3 |

|---|---|

分子量 |

582.9 g/mol |

IUPAC 名称 |

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |

InChI |

InChI=1S/C39H66O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)42-32-25-27-38(3)31(29-32)21-22-33-35-24-23-34(30(2)40)39(35,4)28-26-36(33)38/h21,32-36H,5-20,22-29H2,1-4H3/t32-,33-,34+,35-,36-,38-,39+/m0/s1 |

InChI 键 |

JSGIREYCOONLJN-PRYVLKDCSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)C)C)C |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)C)C)C |

同义词 |

pregnenolone 3-stearate |

产品来源 |

United States |

Biosynthesis, Metabolism, and Endogenous Presence of Pregnenolone 3 Stearate

Enzymatic Acylation of Pregnenolone (B344588)

The conversion of pregnenolone to its fatty acid esters, including pregnenolone 3-stearate, is a critical metabolic pathway. This acylation is catalyzed by specific enzymes that transfer a fatty acyl group to the 3-β-hydroxyl group of the pregnenolone molecule.

Two primary enzymes have been identified as key players in the esterification of pregnenolone:

Acyl-CoA:cholesterol acyltransferase (ACAT) : Found within cells, ACAT, particularly its isoenzymes ACAT1 and ACAT2, is known to catalyze the formation of steryl esters. nih.govnih.gov Research has shown that pregnenolone is a substrate for both ACAT1 and ACAT2. nih.govnih.gov Interestingly, the efficiency of this reaction is significantly enhanced by the presence of cholesterol. Without cholesterol, pregnenolone is a poor substrate for ACAT; however, with cholesterol present, the maximum velocity (Vmax) of pregnenolone esterification can increase by as much as 100-fold. nih.govnih.gov This suggests that cholesterol acts as an allosteric activator of ACAT, a role that pregnenolone itself cannot fulfill despite being a substrate. nih.govnih.gov The binding affinity of ACAT1 for pregnenolone is notably strong, reported to be 30 to 50 times greater than its affinity for cholesterol. nih.gov

Together, ACAT and LCAT play significant roles in controlling the cellular and tissue content of pregnenolone esters. nih.govnih.govresearchgate.net

The esterification of pregnenolone is a highly specific process. The enzymes involved demonstrate clear preferences for both the sterol and the fatty acid substrates.

Stereoselectivity : The acylation occurs specifically at the 3-β-hydroxyl group on the A ring of the steroid nucleus. nih.gov Sterols with a 3-α-hydroxyl group, such as epicholesterol, are neither substrates nor activators for ACAT. nih.gov

Substrate Specificity : ACAT1 can use a variety of sterols as substrates, provided they have a 3-β-hydroxyl group. iiarjournals.org However, it shows a preferential binding to pregnenolone. iiarjournals.orgiiarjournals.org The structural features that make a sterol an ACAT substrate are distinct from those that make it an activator. nih.gov Pregnenolone and its metabolite dehydroepiandrosterone (B1670201) (DHEA) are unique in the steroid hormone synthesis pathway as they possess the 3-β-hydroxyl group but have a much shorter side chain at the D ring compared to cholesterol. nih.gov This structural difference is thought to be the reason why pregnenolone can act as a substrate but not an allosteric activator for ACAT. nih.govnih.gov

Research on bovine adrenal mitochondria has identified several fatty acid esters of pregnenolone, including palmitate, stearate (B1226849), oleate, linoleate, and arachidonate (B1239269). oup.comnih.gov The relative abundance of these esters suggests a degree of specificity in the esterification process, as their distribution differs from the general fatty acid composition of the mitochondria. nih.gov

Hydrolysis of this compound

The breakdown of this compound back into free pregnenolone and stearic acid is accomplished through hydrolysis, a reaction catalyzed by esterases and lipases. This process is crucial for releasing the active steroid hormone from its stored, esterified form.

Several enzymes are implicated in the hydrolysis of steroid esters, and by extension, this compound:

Hormone-Sensitive Lipase (HSL) : This enzyme is known to hydrolyze cholesteryl esters in steroidogenic tissues to provide cholesterol for steroid hormone synthesis. researchgate.net HSL is also believed to be the enzyme responsible for the hydrolysis of fatty acid esters of steroids in bovine placenta and likely in other steroid hormone target tissues. nih.gov Its activity is not limited to cholesteryl esters, and it plays a role in the hydrolysis of various steroid esters, making it a likely candidate for the hydrolysis of this compound. nih.govresearchgate.net

Lysosomal Acid Lipase (LAL) : LAL is another key enzyme involved in the hydrolysis of cholesteryl esters, particularly those derived from the uptake of low-density lipoproteins (LDL). nih.gov It functions within the lysosomes to release free cholesterol. nih.gov While its primary role is associated with LDL metabolism, its function in hydrolyzing steroid esters suggests a potential involvement in pregnenolone ester metabolism.

The activity of the enzymes responsible for hydrolyzing this compound is subject to regulation. For HSL, a key regulatory mechanism is reversible phosphorylation. researchgate.net Its activity can be stimulated by protein kinase A (PKA), which is activated in response to hormones like luteinizing hormone (LH). researchgate.net This hormonal stimulation of HSL activity provides a mechanism for the rapid release of free steroids from their esterified stores in response to physiological demands.

Tissue and Subcellular Distribution of this compound

This compound and other pregnenolone esters have been identified in various tissues, indicating their widespread, albeit specific, distribution.

Tissue Distribution : Significant concentrations of pregnenolone esters have been found in steroidogenic tissues such as the adrenal glands and ovaries. oup.comoup.com The brain is another key site where these lipoidal derivatives are present. nih.govdntb.gov.uanih.gov In fact, early research noted that the amount of nonpolar derivatives of pregnenolone in the adrenal glands was comparable to that of free pregnenolone. oup.com

Subcellular Distribution : The biosynthesis of pregnenolone from cholesterol occurs in the mitochondria. wikipedia.orgreactome.orgtaylorandfrancis.com The subsequent esterification to form compounds like this compound also has a strong mitochondrial association, as demonstrated by in vitro studies with bovine adrenal mitochondria. nih.gov The enzymes involved in steroid metabolism, including those for esterification and hydrolysis, are found in various subcellular compartments, including the mitochondria and the endoplasmic reticulum. researchgate.net

Interactive Data Table: Enzymes in this compound Metabolism

| Enzyme | Function | Location | Activators/Regulators |

| ACAT1/ACAT2 | Esterification of pregnenolone | Intracellular (Endoplasmic Reticulum) | Activated by cholesterol |

| LCAT | Esterification of pregnenolone | Plasma | - |

| HSL | Hydrolysis of steroid esters | Cytosol | Stimulated by PKA-mediated phosphorylation |

| LAL | Hydrolysis of steroid esters | Lysosomes | - |

Interactive Data Table: Fatty Acid Composition of Pregnenolone Esters from Bovine Adrenal Mitochondria

| Fatty Acid Ester | Percentage of Total Esters |

| Oleate | 42% |

| Arachidonate | 34% |

| Palmitate | Not specified |

| Stearate | Not specified |

| Linoleate | Not specified |

| Data derived from mass spectrometric analysis of biosynthetically produced pregnenolone esters. oup.com |

Presence in Neural Tissues (e.g., rat brain)

This compound has been definitively identified and quantified in neural tissues. nih.gov Studies focusing on the rat brain have successfully separated and characterized this specific stearate ester. nih.govcapes.gov.br Using methods like high-performance liquid chromatography (HPLC) and mass spectrometry, researchers have confirmed its presence. nih.govnih.gov

An assay developed for the specific determination of pregnenolone and its 3-stearate in rat brains revealed its distribution in different brain regions. nih.gov Notably, the levels of these neurosteroids were found to be dynamic. In response to acute stress, the concentration of this compound decreased in the gray matter and olfactory bulbs of rats, while the levels of its precursor, unconjugated pregnenolone, increased significantly. nih.govsemanticscholar.org This suggests a responsive metabolic relationship between the two compounds within the brain. The presence of pregnenolone and its fatty acid esters in the brain is supported by multiple studies, which indicate that these neurosteroids can be synthesized locally within the central nervous system. bioone.orgnih.govnih.gov The enzymes necessary for the initial synthesis of pregnenolone from cholesterol are expressed in brain cells, including neurons and glia. bioone.orgnih.gov

| Brain Region | Condition | Pregnenolone (ng/g tissue) | This compound (ng/g tissue) |

|---|---|---|---|

| Gray Matter | Control | 0.87 ± 0.11 | 1.54 ± 0.25 |

| Stressed | 4.52 ± 0.63 | 0.91 ± 0.13 | |

| Olfactory Bulb | Control | 1.12 ± 0.15 | 1.33 ± 0.19 |

| Stressed | 5.89 ± 0.81 | 0.78 ± 0.11 |

Occurrence in Peripheral Tissues

Beyond the central nervous system, pregnenolone fatty acid esters, including the stearate form, are found in various peripheral tissues and in circulation. The adrenal glands are a primary site of their presence. bioscientifica.comnih.gov Research has identified a family of pregnenolone fatty acid esters in bovine adrenal glands, specifically identifying palmitate, stearate, oleate, linoleate, and arachidonate esters. oup.comnih.gov

The relative abundance of pregnenolone fatty acid esters (PREG-FA) compared to free pregnenolone varies significantly across species. nih.govoup.com In humans, the concentration of PREG-FA in the adrenals is about threefold higher than that of free pregnenolone. nih.govoup.com In contrast, in species like cattle, dog, rat, and guinea pig, the levels of adrenal PREG-FA are less than 40% of the free pregnenolone concentration. nih.gov Lipoidal derivatives of pregnenolone have also been identified in the ovaries. oup.com In human plasma, these nonpolar esters are transported within lipoproteins, including high-density lipoproteins (HDL), low-density lipoproteins (LDL), and very-low-density lipoproteins (VLDL). nih.govoup.com Their formation is associated with HDL, after which they can be transferred to other lipoproteins. oup.com Additionally, pregnenolone as a precursor steroid has been identified in other peripheral tissues such as the liver, skin, testes, and prostate. douglaslabs.comfiu.edu

| Species | Free Pregnenolone (ng/g tissue) | Pregnenolone Fatty Acid Esters (ng/g tissue) | Ratio (Esters/Free) |

|---|---|---|---|

| Human | ~500 | ~1500 | ~3.0 |

| Cattle | ~1200 | ~200 | ~0.17 |

| Dog | ~1000 | ~300 | ~0.30 |

| Rat | ~150 | ~50 | ~0.33 |

| Guinea Pig | ~800 | ~300 | ~0.38 |

Intracellular Localization

The biosynthesis of this compound involves multiple intracellular compartments. The synthesis of its precursor, pregnenolone, occurs in the mitochondria. douglaslabs.comwikipedia.org Specifically, the enzyme responsible for converting cholesterol to pregnenolone, cytochrome P450 side-chain cleavage (P450scc), is located on the inner mitochondrial membrane. oncohemakey.comnih.gov

Following its synthesis, pregnenolone can be transported out of the mitochondria to other cellular locations for further conversion. douglaslabs.com The esterification of pregnenolone to form fatty acid esters like this compound is primarily catalyzed by enzymes located in the endoplasmic reticulum. nih.gov Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in this process, resides in the endoplasmic reticulum. nih.gov Early in vitro studies also demonstrated that adrenal mitochondria could biosynthesize lipoidal derivatives of pregnenolone, including the stearate ester, suggesting a complex interplay between organelles in the synthesis and metabolism of these compounds. oup.comnih.gov

Precursor-Product Relationships in Steroidogenesis Pathways (Focus on formation from Pregnenolone)

The formation of this compound is a metabolic step branching off the main steroidogenic pathway. The entire process begins with cholesterol. wikipedia.org

Formation of the Precursor (Pregnenolone): The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. nih.govd-nb.info This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc, also known as CYP11A1), located in the mitochondria. labcorp.comscielo.br This enzyme cleaves the side chain of the cholesterol molecule to produce pregnenolone, the common precursor for all steroid hormones. wikipedia.orglabcorp.com

Esterification to this compound: Once formed, pregnenolone can follow several metabolic routes. One of these is esterification to a fatty acid ester. nih.gov In the case of this compound, a stearic acid molecule is attached at the 3-beta hydroxyl position of pregnenolone. This reaction is catalyzed by specific acyltransferases. nih.govnih.gov Research has identified Acyl-CoA:cholesterol acyltransferase (ACAT), particularly the ACAT1 isoform, as a key enzyme responsible for cellular pregnenolone esterification. nih.gov The reaction involves the transfer of a fatty acyl group from a donor molecule, such as acyl-CoA, to pregnenolone. nih.gov Other enzymes, such as lecithin:cholesterol acyltransferase (LCAT) found in plasma, also contribute to the formation of pregnenolone esters in circulation. nih.govoup.com The existence of additional, yet unidentified, acyltransferases that can esterify pregnenolone has also been suggested. nih.gov This esterification pathway represents a distinct fate for pregnenolone, separate from its conversion into other major steroid hormones like progesterone (B1679170) (via 3β-hydroxysteroid dehydrogenase) or 17α-hydroxypregnenolone (via 17α-hydroxylase). wikipedia.orglabcorp.com

Molecular and Cellular Mechanisms of Action

Enzymatic Modulation and Inhibition

The interaction of pregnenolone (B344588) 3-stearate with various enzyme systems is a key aspect of its biological activity. These interactions can influence the synthesis of other steroids and the activity of neurotransmitter pathways.

Effects on Steroidogenic Enzyme Activities

Pregnenolone is the precursor to a wide array of steroid hormones, and its metabolism is tightly regulated by a series of enzymes. wikipedia.org The conversion of pregnenolone to progesterone (B1679170), a critical step in the synthesis of many steroid hormones, is catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. wikipedia.org The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone by the enzyme cytochrome P450scc (CYP11A1). gdx.net

While direct studies on pregnenolone 3-stearate's effect on these enzymes are limited, the esterification of pregnenolone at the 3-position would likely alter its affinity for and activity with these enzymes. For instance, the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) has been shown to be involved in the esterification of pregnenolone. nih.gov This suggests a potential regulatory role for esterified forms of pregnenolone in the steroidogenic pathway. Further research is needed to fully characterize the inhibitory or modulatory effects of this compound on key steroidogenic enzymes.

Influence on Neurotransmitter Synthesizing/Degrading Enzymes

The parent compound, pregnenolone, and its sulfate (B86663) ester are known to have significant effects on neurotransmitter systems. For example, pregnenolone sulfate has been shown to modulate the release of dopamine from synaptic terminals through an NMDA receptor-dependent mechanism. nih.gov It also acts as a positive allosteric modulator of NMDA receptors and a negative allosteric modulator of GABAA receptors. wikipedia.org

The influence of this compound on the enzymes that synthesize and degrade neurotransmitters is an area of active investigation. Given the neuroactive properties of its parent compound, it is plausible that this compound could indirectly affect neurotransmitter levels by modulating the activity of enzymes involved in their synthesis or breakdown. However, direct evidence detailing these interactions is not yet available.

Gene Expression Regulation

Pregnenolone and its derivatives can influence cellular function by altering the expression of specific genes. This regulation can occur at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation of Target Genes

Steroid hormones typically exert their effects on gene expression by binding to nuclear receptors, which then act as transcription factors. While a specific nuclear receptor for pregnenolone has not been definitively identified, its metabolites are known to interact with these receptors. nih.gov

Recent studies on pregnenolone sulfate have shown that it can induce significant transcriptional changes in T cells, leading to an immunosuppressive state. nih.gov This includes the downregulation of pro-inflammatory genes and the upregulation of the NR4A family of nuclear receptors. nih.gov Although these findings pertain to the sulfate derivative, they suggest that modified forms of pregnenolone can indeed regulate gene expression. The ability of this compound to bind to and activate transcription factors, and subsequently regulate target gene expression, remains a topic for future research.

Post-transcriptional Modifications and Translational Control

Beyond direct transcriptional regulation, gene expression can be controlled through post-transcriptional modifications and translational control. MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression by targeting messenger RNAs (mRNAs) for degradation or by repressing their translation. nih.gov The pregnane X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics, is itself subject to regulation by miRNAs and post-translational modifications such as phosphorylation. nih.govnih.gov This complex regulatory network highlights the multiple layers at which steroid-like molecules can influence cellular processes. The specific role of this compound in these post-transcriptional and translational control mechanisms is yet to be elucidated.

Intracellular Signaling Pathway Modulation

Pregnenolone and its metabolites are known to modulate various intracellular signaling pathways, impacting cellular functions ranging from immune response to neuronal plasticity. Pregnenolone has been shown to suppress inflammatory responses by promoting the degradation of key proteins in the innate immune signaling cascade, such as TIRAP and TLR2. nih.gov This anti-inflammatory effect is, in part, mediated through the activation of cytoplasmic linker protein 170 (CLIP170). nih.gov

Furthermore, pregnenolone sulfate can activate the transient receptor potential M3 (TRPM3) ion channel, leading to calcium entry. wikipedia.org This demonstrates a direct interaction with a cell surface receptor that initiates a signaling cascade. The esterification of pregnenolone to form this compound could potentially alter its interaction with these signaling molecules and pathways, leading to a unique pharmacological profile.

Microtubule Dynamics and Cytoskeletal Interactions

While direct research on this compound's impact on microtubule dynamics is not available, extensive studies on its parent compound, pregnenolone, offer significant insights into potential mechanisms of action that warrant investigation for its stearate (B1226849) ester.

Pregnenolone has been identified as a neurosteroid that plays a crucial role in the regulation of the neuronal cytoskeleton. nih.govmapreg.com It has been found to bind with high, nanomolar affinity to microtubule-associated protein 2 (MAP2), a protein primarily located in the dendrites of neurons. nih.govwikipedia.orgpnas.org This interaction is significant as MAP2 is known to regulate the stability and assembly of microtubules. mapreg.com

Research has demonstrated that pregnenolone can induce tubulin polymerization in neuronal cultures and promote the growth of neurites in PC12 cells when treated with nerve growth factor. wikipedia.org Specifically, pregnenolone has been shown to cause a dose-dependent increase in both the rate and extent of MAP2-induced tubulin assembly. nih.govmapreg.com Electron microscopy has confirmed that the microtubules formed in the presence of pregnenolone have a normal structure. nih.govmapreg.com This suggests that pregnenolone may be a key factor in the formation and stabilization of microtubules within neurons, potentially impacting neural development and plasticity. wikipedia.org

Interestingly, while pregnenolone actively promotes microtubule assembly, its metabolite progesterone, which also binds to MAP2, does not initiate this assembly but can counteract the stimulatory effect of pregnenolone. nih.gov Furthermore, pregnenolone sulfate, another derivative, does not bind to microtubules. wikipedia.org

In addition to MAP2, pregnenolone has been shown to interact with the cytoplasmic linker protein (CLIP-170), a microtubule plus-end tracking protein. researchgate.netnih.gov By binding to CLIP-170, pregnenolone induces a conformational change in the protein, which enhances its interaction with microtubules and promotes their polymerization. researchgate.netnih.gov This mechanism is thought to be essential for pregnenolone's ability to promote cell migration and the directional stability of migrating cells. researchgate.net The interaction between pregnenolone and CLIP-170 has also been implicated in the reorganization of the cytoskeleton to facilitate neuron development. researchgate.netbiorxiv.org

The table below summarizes the key findings from studies on pregnenolone's interaction with cytoskeletal components. The potential for this compound to exhibit similar or modified activities remains a subject for future research.

| Parameter | Observation with Pregnenolone | References |

| Binding Target | Microtubule-associated protein 2 (MAP2) | nih.govwikipedia.orgpnas.org |

| Binding Affinity | High affinity (nanomolar range) | wikipedia.org |

| Effect on Microtubules | Induces a dose-related increase in the rate and extent of MAP2-induced tubulin assembly. | nih.govmapreg.com |

| Structural Outcome | Assembled microtubules display a normal structure. | nih.govmapreg.com |

| Cellular Effects | Promotes neurite growth in PC12 cells. | wikipedia.org |

| Interaction with other Proteins | Binds to cytoplasmic linker protein (CLIP-170), promoting its active conformation. | researchgate.netnih.gov |

| Functional Consequence | May control the formation and stabilization of microtubules in neurons, affecting neural development and plasticity. | wikipedia.org |

A synthetic analog of pregnenolone, 3-beta-pregnenolone acetate (B1210297) (compound #43), has been shown to increase microtubule polymerization and modify microtubule dynamics in living cells. researchgate.netnih.govnih.gov This compound also promoted neurite outgrowth and influenced growth cone morphology in neuronal cultures, indicating that derivatives of pregnenolone can retain and potentially enhance its effects on the cytoskeleton. researchgate.netnih.gov

Physiological Roles and Biological Implications Based on in Vitro and Animal Studies

Neurobiological Effects

Based on available scientific literature, there is no specific information regarding the neurobiological effects of Pregnenolone (B344588) 3-stearate. Research has predominantly focused on its parent compound, pregnenolone, and its sulfated metabolite, pregnenolone sulfate (B86663).

Neurogenesis and Neuronal Differentiation in Model Systems (e.g., PC12 cells)

There are no available studies that specifically investigate the effects of Pregnenolone 3-stearate on neurogenesis or neuronal differentiation in model systems such as PC12 cells.

Synaptogenesis and Synaptic Plasticity in Cellular Cultures

Scientific literature does not provide specific data on the role of this compound in synaptogenesis or synaptic plasticity in cellular cultures.

Neuroprotection and Anti-inflammatory Mechanisms in Neural Cell Lines

There is no research available that details any neuroprotective or anti-inflammatory mechanisms of this compound in neural cell lines.

Behavioral Modulations in Animal Models (e.g., anxiety, cognition, social behavior)

There are no specific studies on the modulation of anxiety, cognition, or social behavior in animal models by this compound.

Endocrine System Interactions

Information regarding the specific interactions of this compound with the endocrine system is not present in the current body of scientific research.

Influence on Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation in Animal Models

There are no available scientific findings that describe the influence of this compound on the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis in animal models.

Note on Data Tables: Due to the absence of specific research findings on the physiological and biological effects of this compound in the reviewed scientific literature, data tables detailing such findings cannot be provided.

Modulation of Peripheral Steroid Homeostasis

This compound, a fatty acid ester of pregnenolone, plays a role in the modulation of peripheral steroid homeostasis primarily by acting as a convertible reservoir for its parent compound, pregnenolone. Pregnenolone is the universal precursor from which most other endogenous steroid hormones, including progestogens, glucocorticoids, androgens, and estrogens, are synthesized. wikipedia.orgbioticsresearch.comscielo.br The process of steroidogenesis, which begins with the conversion of cholesterol to pregnenolone, is a tightly regulated cascade essential for numerous physiological functions. scielo.broncohemakey.com

The esterification of pregnenolone at its 3β-hydroxyl group to form compounds like this compound alters its bioavailability and metabolic fate. This conversion is catalyzed by cellular enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT) and the plasma enzyme lecithin:cholesterol acyltransferase (LCAT). nih.govnih.gov Research indicates that while ACAT1 is a key enzyme for pregnenolone esterification in many cell types, LCAT appears to be significant in determining the pregnenolone ester content in peripheral steroidogenic tissues like the adrenal glands. nih.govnih.gov In animal models, mice lacking the LCAT enzyme showed decreased levels of pregnenolone esters in their adrenals, whereas mice lacking ACAT1 or ACAT2 did not, suggesting that circulating, lipoprotein-bound pregnenolone esters synthesized by LCAT are a major source for the adrenal pool. nih.gov

Table 1: Effect of Acute Stress on Pregnenolone and this compound Levels in Rat Brain This table summarizes findings on the dynamic relationship between pregnenolone and its stearate (B1226849) ester under stress conditions, as an illustration of homeostasis modulation.

| Compound | Condition | Observed Change in Level | Implication for Steroid Homeostasis |

|---|---|---|---|

| Pregnenolone | Acute Stress | Significant Increase (more than five-fold) nih.gov | Increased availability as a precursor for other steroid hormones (e.g., cortisol). |

| This compound | Acute Stress | Decrease oup.comnih.gov | Hydrolysis of the ester to replenish the free pregnenolone pool. |

Immunomodulatory Activities in Cell Culture Systems

Direct scientific research on the specific immunomodulatory activities of this compound is limited. However, the parent compound, pregnenolone, and its sulfated form have been investigated for their effects on the immune system, providing context for the potential roles of its derivatives.

There is a lack of specific data from in vitro studies detailing the direct effects of this compound on cytokine production by immune cells. However, extensive research on pregnenolone has demonstrated its anti-inflammatory properties. fullscript.comnih.gov Studies using macrophage and microglial cell cultures have shown that pregnenolone can significantly suppress the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This suppressive effect is mediated through the downregulation of Toll-like receptor (TLR) signaling pathways, specifically by promoting the degradation of key adaptor proteins involved in TLR2 and TLR4 signaling. nih.gov While these findings are for the parent molecule, they highlight the potential for pregnenolone-based compounds to modulate inflammatory responses.

Specific studies investigating the influence of this compound on the proliferation and differentiation of immune cells in culture systems were not identified in the reviewed literature. Research has focused more on pregnenolone and its sulfated metabolite, pregnenolone sulfate. These studies have shown that pregnenolone and its derivatives can exert immunomodulatory functions, including the inhibition of T-cell proliferation. nih.gov For instance, pregnenolone sulfate has been observed to induce T-cell death and reduce proliferation in a dose-dependent manner in cell culture. nih.gov Furthermore, pregnenolone itself has been reported to inhibit the proliferation of both Th1 and Th2 helper T-cells. nih.gov While these effects have been documented for pregnenolone and its sulfate, it remains to be determined whether the 3-stearate ester possesses similar activities.

Analytical Methodologies for Research Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of pregnenolone (B344588) 3-stearate. Due to the compound's structural similarity to other endogenous steroids and lipids, high-resolution separation is critical.

Gas chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (GC-MS/MS), offers high sensitivity for steroid analysis. An efficient analytical method for the simultaneous determination of 12 saturated fatty acid esters of steroids (SFEs), including pregnenolone 3-stearate, has been developed for use with serum samples. nih.gov This approach involves an initial solid-phase extraction to isolate the SFEs, followed by conversion to trimethylsilyl (B98337) (TMS) ether derivatives to improve volatility and thermal stability for GC analysis. nih.gov The derivatized compounds are then analyzed by GC-MS using a high-temperature capillary column, allowing for excellent separation and peak shapes within a short analysis time. nih.gov This method has been successfully used to quantify this compound in human serum. nih.gov

For broader neurosteroid profiling in rat brain tissue, GC-electron ionization-MS/MS methods have also been established. oup.com These protocols typically require derivatization of the target analytes. For instance, steroids can be derivatized into methyloximes and then treated with a silylating agent like dimethylisopropylsilylimidazole (B1355512) before being subjected to GC-MS/MS analysis. oup.com While some highly sensitive GC-MS methods may require complex pretreatment steps, they are invaluable for detecting low-abundance analytes. oup.com

Table 1: GC-MS Methodologies for Steroid Ester Analysis

| Technique | Matrix | Key Sample Preparation Steps | Detection Limit | Reference |

|---|---|---|---|---|

| High-Temperature GC-MS | Human Serum | Solid-Phase Extraction (SPE), Derivatization to Trimethylsilyl (TMS) ether | 2 to 30 µg/L | nih.gov |

| GC-EI-MS/MS | Rat Brain | Solvent Extraction, Silica (B1680970) Gel Chromatography, Derivatization (Methyloxime, Dimethylisopropylsilylimidazole) | Not specified for stearate (B1226849) | oup.com |

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for steroid analysis, offering high throughput and often requiring less rigorous sample preparation than GC-MS. nih.gov An assay method specifically for pregnenolone and its 3-stearate in rat brains was developed using liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS). nih.gov This method utilizes isotope dilution with deuterated internal standards to ensure accurate quantification. nih.gov In this procedure, the fraction containing this compound is derivatized into its 20-methyloxime form before analysis. nih.gov The method was sensitive enough to determine that following acute stress in rats, brain levels of pregnenolone increased significantly while this compound levels decreased. nih.gov The quantitative limit for this LC-APCI-MS method was reported to be 7.5 ng/g of tissue. oup.com

More broadly, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with positive electrospray ionization (ESI+) is widely used for profiling neuroactive steroids, including the parent compound pregnenolone, in human serum. nih.gov These methods are advantageous due to their ability to quantify intact steroid conjugates and are well-suited for routine analysis in clinical and research laboratories. nih.gov

Prior to the widespread adoption of integrated LC-MS systems, high-performance liquid chromatography (HPLC) with other detectors was used for the characterization of this compound. One method involved its separation and characterization from rat brain extracts using preparative HPLC coupled with fluorescence detection. nih.govcapes.gov.br To achieve this, the extracted fraction containing this compound was first derivatized with a fluorescent labeling agent, such as dansylhydrazine. nih.govcapes.gov.br The resulting fluorescent derivative was then separated via HPLC, and its identity was confirmed using mass spectrometry. nih.gov This approach demonstrates the utility of derivatization to enhance the detectability of steroids that lack a strong native chromophore. nih.gov

Immunoassay-Based Approaches (e.g., ELISA development for research)

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), provide a high-throughput platform for quantifying specific molecules in biological fluids. Currently, commercially available ELISA kits are designed for the direct quantitative determination of the parent steroid, pregnenolone, in human serum. ibl-international.comibl-america.comimmusmol.comeaglebio.combiovendor.com These are typically competitive immunoassays where free pregnenolone in the sample competes with a labeled form of the steroid for binding to a limited number of antibody sites. biovendor.com While these kits are useful for studying the precursor molecule, specific ELISA kits designed for the direct quantification of this compound are not widely documented in the reviewed literature. The development of a specific antibody and corresponding immunoassay for this compound would be a valuable tool for future research, enabling rapid screening of a large number of samples.

Table 2: Example Characteristics of a Commercial Pregnenolone ELISA Kit

| Parameter | Specification | Reference |

|---|---|---|

| Analyte | Pregnenolone | ibl-international.comeaglebio.com |

| Assay Type | Competitive ELISA | biovendor.com |

| Sample Type | Human Serum | ibl-international.comimmusmol.comeaglebio.com |

| Sample Volume | 50 µL | eaglebio.combiovendor.com |

| Limit of Detection | ~0.05 ng/mL | eaglebio.combiovendor.com |

| Calibration Range | 0.1–25.6 ng/mL | eaglebio.combiovendor.com |

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step that precedes any analytical measurement, aimed at isolating the analyte of interest from a complex biological matrix, removing interfering substances, and concentrating the analyte to detectable levels. nih.gov

Extraction : The initial step involves extracting the lipophilic steroid esters from the aqueous environment of biological samples. For the analysis of this compound in rat brains, liquid-liquid extraction with ethyl acetate (B1210297) has been used. nih.gov In other protocols, brain homogenates are extracted with different organic solvents. oup.comnih.gov An improved procedure for brain tissue involves extraction with acetic acid/ethanol followed by solvent partitioning. ucl.ac.uk For serum samples, solid-phase extraction (SPE) is a highly effective technique. nih.gov SPE can be designed to selectively isolate SFEs while removing highly abundant interfering lipids, such as cholesteryl esters. nih.gov Hydrophilic-lipophilic balance (HLB) extraction on polymer-based sorbents is another advanced SPE technique used for purifying brain extracts. ucl.ac.uk

Purification : Following initial extraction, further purification is often necessary. Silica gel column chromatography is a common method used to clean up extracts and separate fractions. oup.comnih.govnih.gov For instance, silica gel mini-columns are effective for purifying fractions and removing excess reagents after derivatization. oup.comnih.gov In more complex schemes, mixed-mode anion exchange chromatography has been employed to separate different classes of steroids, such as free steroids and their sulfate (B86663) esters. ucl.ac.uk

Derivatization : To enhance detection by various analytical instruments, chemical derivatization is frequently employed. For HPLC with fluorescence detection, this compound can be derivatized with fluorescent tags like dansylhydrazine. nih.gov For GC-MS analysis, it is converted into a more volatile trimethylsilyl (TMS) ether derivative. nih.gov For LC-APCI-MS, the 20-keto group can be derivatized to form a 20-methyloxime. nih.gov These modifications improve the chromatographic behavior and/or the response of the analyte in the detector.

Research Methodologies and Model Systems

In Vitro Cellular Models

In vitro models, which involve the use of cells grown in a controlled laboratory environment, are fundamental for dissecting the molecular mechanisms underlying the metabolism and cellular effects of pregnenolone (B344588) 3-stearate. These models allow for precise experimental manipulation that is not possible in whole organisms.

Neuronal cell lines are instrumental in the field of neuroscience for modeling brain cell functions. The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used model because it can be induced to differentiate into cells with neuron-like characteristics, including the extension of neurites. nih.govresearchgate.net These cells are frequently employed in studies of neuroprotection, neurosecretion, and the effects of neurosteroids. nih.govresearchgate.netnih.gov

While pregnenolone and its sulfated ester have been studied in PC12 cells for their roles in neuronal differentiation and protection against toxicity, specific research focusing on pregnenolone 3-stearate in this cell line is not extensively documented in the reviewed literature. nih.govgoogle.com However, the established use of PC12 cells for investigating the parent compound, pregnenolone, underscores their potential as a valuable model for future studies on the neuronal effects of its fatty acid esters. google.com For example, studies have shown that pregnenolone can protect PC12 cells from amyloid-beta peptide toxicity and stimulate the growth of neuritic extensions, highlighting the cell line's utility in screening neuroactive steroids. nih.govgoogle.com

Glial cells, including astrocytes and microglia, are recognized as key sites of neurosteroid synthesis and action within the central nervous system. nih.govresearchgate.net Research has confirmed that human glial cells can produce pregnenolone, the direct precursor to this compound. nih.gov

To investigate the esterification of pregnenolone in a glial context, the mouse microglioma cell line (N9) has been utilized. nih.gov Studies using this cell line have demonstrated that glial cells possess the enzymatic machinery to convert pregnenolone into its esterified forms. nih.gov This process is catalyzed by enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov The use of glial cell cultures is, therefore, critical for understanding how this compound may be formed and stored within this major non-neuronal cell population of the brain.

Steroidogenic cell lines, derived from tissues that naturally produce steroid hormones like the adrenal gland and gonads, are primary models for studying the synthesis of steroids and their derivatives. The human adrenal cortical carcinoma cell line (SW13) and the mouse neuroblastoma cell line (N2a) have been used to demonstrate that ACAT plays a key role in the esterification of pregnenolone. nih.gov The mouse Leydig tumor cell line, MA-10, is another critical model used to investigate the transport of cholesterol into mitochondria for the synthesis of pregnenolone, the rate-limiting step in steroidogenesis. nih.gov

Research using these cell lines has shown that pregnenolone can be esterified by cellular enzymes, and this process is influenced by the presence of cholesterol. nih.gov These models allow for the detailed examination of the biochemical kinetics and substrate specificity of the enzymes involved in producing pregnenolone esters, including the stearate (B1226849) form.

Table 1: In Vitro Cell Line Models in Pregnenolone Esterification Research

| Cell Line | Origin | Cell Type | Key Findings Related to Pregnenolone Esterification | Citations |

|---|---|---|---|---|

| N9 | Mouse | Microglioma | Demonstrates pregnenolone esterification occurs in glial cells. | nih.gov |

| SW13 | Human | Adrenal Cortical Carcinoma | Shows that ACAT contributes to pregnenolone esterification. | nih.gov |

| N2a | Mouse | Neuroblastoma | Used to test the role of ACAT in pregnenolone esterification. | nih.gov |

| MA-10 | Mouse | Leydig Cell Tumor | Model for studying cholesterol transport for pregnenolone synthesis. | nih.gov |

Ex Vivo Tissue Slice Preparations (e.g., brain slices)

Ex vivo tissue preparations, particularly brain slices, offer a research model that bridges the gap between in vitro cell cultures and in vivo animal models. This methodology maintains the complex cellular architecture and local synaptic circuitry of the tissue, allowing for the study of cellular processes in a more physiologically relevant context.

While specific studies utilizing brain slice preparations to investigate this compound are not prominent in the available literature, a closely related ex vivo approach involves the use of brain homogenates. oup.comnih.gov Researchers have used homogenates of rat brain tissue to isolate, identify, and quantify pregnenolone and its 3-stearate ester. nih.govnih.gov These methods involve extraction of lipids from the tissue, followed by purification using techniques like silica (B1680970) gel column chromatography. nih.govnih.gov The separated compounds are then identified and measured using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). oup.comnih.govnih.gov This ex vivo analysis of brain tissue has been crucial for confirming the endogenous presence of this compound in the brain and for studying its concentration changes in response to physiological stimuli like stress. oup.comnih.gov

Animal Models of Physiological Processes (e.g., stress response models, developmental models)

Animal models are indispensable for understanding the physiological roles of this compound in a whole-organism context. These models allow for the investigation of how the compound's levels are regulated by various factors and its potential influence on behavior and physiology.

Rodents, particularly Wistar rats, have been the primary animal model for the in vivo study of this compound. oup.comnih.govnih.gov Research has focused on characterizing and quantifying the compound in the brain. nih.govucl.ac.uk These studies have established that this compound is an endogenous component of the rat brain. nih.gov

A significant application of rodent models has been in the study of the stress response. oup.comnih.gov In these models, rats are subjected to acute stress, and the subsequent changes in neurosteroid levels in different brain regions are measured. A consistent finding from this research is the dynamic relationship between pregnenolone and its stearate ester.

Table 2: Changes in Pregnenolone and this compound Levels in Rat Brain After Acute Stress

| Brain Region | Condition | Pregnenolone Level | This compound Level | Citations |

|---|---|---|---|---|

| Gray Matter | Control | Baseline | Baseline | oup.comnih.gov |

| Acute Stress | Increased (>5x) | Decreased | oup.comnih.gov | |

| Olfactory Bulb | Control | Baseline | Baseline | oup.comnih.gov |

This inverse relationship suggests that during stress, there may be an increased enzymatic hydrolysis of this compound to release free pregnenolone, or alternatively, a decrease in its synthesis. oup.comnih.gov These findings from rodent stress models provide crucial insights into the potential role of this compound as a storage form of pregnenolone, which can be rapidly mobilized during physiological challenges. oup.comnih.gov

Teleost Models (e.g., Fathead Minnow)

Studies on pregnenolone itself in teleost models provide insight into the steroidogenic pathways that could potentially be influenced by its esters. Pregnenolone is a crucial precursor hormone synthesized from cholesterol and is fundamental to the production of all other steroid hormones, including progestogens, androgens, and estrogens. vin.com In teleost fish, the brain is a significant site of steroid synthesis, where pregnenolone can be converted into various other neurosteroids. frontiersin.org For instance, research on zebrafish (Danio rerio) has shown that the brain can metabolize pregnenolone into compounds such as 17-hydroxypregnenolone, dehydroepiandrosterone (B1670201) (DHEA), androstenedione, and testosterone (B1683101). frontiersin.org

Research Findings in Fathead Minnow

Direct research on this compound in fathead minnows is not present in the current body of scientific literature. However, studies using the parent compound, pregnenolone, offer detailed findings on its influence on the endocrine system of this fish species.

A key study investigated the effects of pregnenolone on the production of sex steroids in ovary explants from female fathead minnows. vin.com In this in vitro research, ovarian tissues were exposed to various concentrations of pregnenolone for 12 hours. The findings revealed that pregnenolone exposure significantly increased the production of both testosterone (T) and 17β-estradiol (E2), which are critical hormones for reproductive function. vin.com

Interestingly, the study noted that while the highest concentration of pregnenolone elevated the levels of these sex steroids, it did not alter the expression of key genes involved in the steroid synthesis pathway or hormone receptor signaling. vin.com This suggests that the rapid increase in hormone production may not stem from new gene transcription but from other mechanisms. Furthermore, the ratio of E2/T remained stable, indicating a potential homeostatic balance maintained by the ovarian tissue. vin.com

The table below summarizes the steroid production changes observed in the fathead minnow ovary explant study.

Table 1: Steroid Production in Fathead Minnow Ovary Explants After Pregnenolone Exposure

| Treatment Group | Testosterone (T) Production | 17β-Estradiol (E2) Production | Key Finding Reference |

|---|---|---|---|

| Control | Baseline Levels | Baseline Levels | vin.com |

| Low Pregnenolone Conc. (10-10 M) | No Significant Change | No Significant Change | vin.com |

| Medium Pregnenolone Conc. (10-8 M) | No Significant Change | No Significant Change | vin.com |

| High Pregnenolone Conc. (10-6 M) | Significantly Increased | Significantly Increased | vin.com |

These findings underscore the role of pregnenolone as a potent modulator of steroidogenesis in the fathead minnow. While this research focuses on the parent steroid, it lays the groundwork for future studies on how esterified forms like this compound might be metabolized and whether they exert similar, more potent, or longer-lasting effects on the endocrine system of teleost fish.

Theoretical Considerations and Future Research Directions

Role of Pregnenolone (B344588) 3-stearate as a Lipophilic Storage or Transport Form of Pregnenolone

Pregnenolone, a pivotal steroid hormone, can be converted into more lipophilic forms, such as pregnenolone 3-stearate, through esterification. This process involves the attachment of a fatty acid, in this case, stearic acid, to the 3-beta-hydroxyl group of the pregnenolone molecule. nih.gov This conversion into a fatty acid ester significantly increases the molecule's nonpolar nature.

The increased lipophilicity of this compound suggests a potential role as a storage form of pregnenolone within tissues. Lipophilic molecules can be sequestered in adipose tissue and other lipid-rich environments, creating a depot from which the active hormone can be released over time. Studies have identified pregnenolone esters, including the stearate (B1226849) form, in various tissues, such as the adrenal glands and brain, supporting the concept of localized storage. oup.comnih.gov

Furthermore, the esterification of pregnenolone to its stearate derivative may facilitate its transport within the body. While free steroids often circulate bound to plasma proteins, lipophilic esters could potentially be incorporated into lipoproteins, which are specialized particles for transporting lipids through the bloodstream. ksumsc.comgoogle.com This mode of transport could influence the distribution and bioavailability of pregnenolone to target tissues. The enzymatic machinery for this esterification process has been a subject of investigation, with enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin:cholesterol acyltransferase (LCAT) implicated in the formation of pregnenolone esters. nih.gov Research has shown that while pregnenolone itself is a poor substrate for ACAT, the presence of cholesterol significantly enhances its esterification. nih.gov

Hypotheses on Differential Biological Activities Compared to Free Pregnenolone or other Pregnenolone Esters

The structural modification of pregnenolone to this compound is hypothesized to result in differential biological activities compared to the parent compound and other pregnenolone esters. These differences can arise from several factors, including altered receptor binding affinities, modified metabolic pathways, and distinct pharmacokinetic profiles.

Free pregnenolone is known to act as a neurosteroid, modulating various neurotransmitter receptors. wikipedia.org Its esterification with stearic acid could alter its ability to interact with these targets. The bulky stearate group might sterically hinder the binding of the steroid nucleus to its receptor or transporter, or it could confer a higher affinity for different, more lipophilic binding sites.

Compared to other pregnenolone esters with shorter or more unsaturated fatty acid chains (e.g., palmitate, oleate), this compound's long, saturated acyl chain could lead to unique biological effects. oup.comnih.gov The length and saturation of the fatty acid can influence the molecule's partitioning into cell membranes and its interaction with membrane-bound proteins, potentially leading to distinct downstream signaling events. For instance, the fatty acid composition of pregnenolone esters has been observed to differ from that of other major lipids in adrenal mitochondria, suggesting specificity in their formation and potential function. oup.com

Identification of Novel Biological Targets

While the biological targets of free pregnenolone and its sulfated form are relatively well-studied, the specific targets of this compound remain an area of active investigation. rupahealth.com Research into the biological activities of various pregnenolone derivatives has revealed a range of potential targets. For example, synthetic pregnenolone esters have been shown to modulate N-methyl-d-aspartate (NMDA) receptors. acs.orgnih.gov

Future research will likely focus on identifying proteins and receptors that preferentially bind to this compound. This could involve screening assays to test its activity at various known steroid receptors, ion channels, and enzymes. Given its lipophilic nature, it is also plausible that this compound interacts with novel targets within the lipidome, such as specific lipid-gated ion channels or enzymes involved in lipid metabolism. The transient receptor potential M3 (TRPM3) ion channel, for instance, is activated by pregnenolone sulfate (B86663), highlighting the potential for steroid derivatives to interact with such targets. mdpi.com

Exploration of Structure-Activity Relationships of Pregnenolone Esters

Understanding the structure-activity relationships (SAR) of pregnenolone esters is crucial for elucidating their biological functions and for the potential design of synthetic analogs with specific activities. SAR studies systematically modify the structure of a molecule and assess how these changes affect its biological activity.

For pregnenolone esters, key structural features to investigate include:

The length and saturation of the fatty acid chain: As mentioned, these properties can influence lipophilicity, membrane partitioning, and receptor interactions. acs.orgnih.gov

The position of the ester linkage: While this compound involves the C-3 hydroxyl group, esterification at other positions, such as C-21, has also been explored in synthetic derivatives, leading to compounds with cytotoxic effects on cancer cell lines. nih.gov

Modifications to the steroid nucleus: Alterations to the core steroid structure, in combination with different ester groups, can further refine biological activity.

Research has already begun to explore the SAR of pregnenolone derivatives. For example, a study on pregn-5-ene and androst-5-ene dicarboxylic acid esters revealed a relationship between the length of the C-3 residue and the modulatory effect at NMDA receptors. acs.org Similarly, studies on other pregnenolone derivatives, such as oximes and their esters, have provided insights into their potential antitumor activities. mdpi.com

Table 1: Research on Structure-Activity Relationships of Pregnenolone Derivatives

| Derivative Class | Key Structural Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Dicarboxylic Acid Esters | Length of C-3 residue | Modulation of NMDA receptors | acs.orgnih.gov |

| C-21 and C-3 Esters | Ester moiety at C-21 or C-3 | Cytotoxicity in cancer cell lines | nih.gov |

| 3α-Ester Analogues | Inversion of configuration at C-3 | Anti-HIV activity | eurjchem.com |

| Oxime-Ester Derivatives | Aryl oxime-ester group | Antitumor activity | mdpi.com |

Advanced Omics Approaches in this compound Research (e.g., metabolomics, lipidomics)

Advanced "omics" technologies, such as metabolomics and lipidomics, offer powerful tools for investigating the role of this compound in complex biological systems. These approaches allow for the comprehensive and untargeted analysis of metabolites and lipids in biological samples, providing a snapshot of the metabolic state. nih.gov

Metabolomics can be used to identify and quantify this compound and its metabolites in various tissues and biofluids. nih.govescholarship.org This can help to map its metabolic fate and identify potential biomarkers associated with its presence or activity. Untargeted metabolomics profiling has been employed to study sex-specific metabolic changes in diseases like Parkinson's, where alterations in steroid hormone levels, including pregnenolone, have been noted. nih.gov

Lipidomics , a sub-discipline of metabolomics, is particularly well-suited for studying lipophilic molecules like this compound. panomix.com Lipidomics can provide detailed information on the abundance and composition of various lipid species, including steroid esters. This can help to understand how this compound integrates into the broader lipid network and how its levels might be altered in different physiological or pathological states. For instance, lipidomics has been used to analyze differences in lipid profiles in various fat depots. panomix.com

By combining these omics approaches with other experimental techniques, researchers can gain a more holistic understanding of the biological significance of this compound, from its synthesis and transport to its ultimate effects at the cellular and systemic levels.

常见问题

Q. How can computational models improve target identification for this compound in complex pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。